Cytotoxicity Profile Differentiation
The 3-methoxyanilino derivative (compound 4f) displays a cytotoxicity profile that differs qualitatively and quantitatively from other 6-arylamino-7-chloro-5,8-quinolinediones in the same series [1]. While compounds 4a (7-(4-fluorophenyl)amino) and 5a were the most broadly potent across multiple cell lines, compound 4f shows selective cytotoxicity with particular activity against the ovarian cancer cell line SK-OV-3 [1]. Unlike the fluorophenyl-substituted analogs, 4f exhibits CDK4 inhibitory activity [1].
| Evidence Dimension | In vitro cytotoxicity (IC50) against human tumor cell lines |
|---|---|
| Target Compound Data | Compound 4f (3-methoxyanilino derivative): IC50 = 3.9 μM (A549), 1.3 μM (SK-OV-3), 2.5 μM (SK-MEL-2), 3.2 μM (HCT-15), 3.1 μM (XF 498) [1] |
| Comparator Or Baseline | Compound 4a (4-fluorophenylamino analog, most potent in series): IC50 = 0.68 μM (A549), 0.54 μM (SK-OV-3), 0.43 μM (SK-MEL-2), 0.13 μM (HCT-15), 0.16 μM (XF 498); Compound 4g (4-chlorophenylamino): IC50 = 11.8 μM (A549), 2.9 μM (SK-OV-3), 5.2 μM (SK-MEL-2), 6.4 μM (HCT-15), 8.1 μM (XF 498); Compound 4h (4-methoxyphenylamino, regioisomeric analog): IC50 = 13.1 μM (A549), 6.2 μM (SK-OV-3), 10.7 μM (SK-MEL-2), 12.5 μM (HCT-15), 14.3 μM (XF 498) [1] |
| Quantified Difference | Compound 4f is 4.2- to 5.7-fold less potent than 4a across cell lines but 2.2- to 3.9-fold more potent than the 4-methoxy regioisomer 4h; most notably, 4f is the only analog in the 4a-4k series (along with 4i) that exhibits CDK4 inhibitory activity [1] |
| Conditions | SRB assay; 48 h incubation; human solid tumor cell lines A549 (non-small cell lung), SK-OV-3 (ovarian), SK-MEL-2 (melanoma), HCT-15 (colon), XF 498 (CNS) [1] |
Why This Matters
Procurement of this specific 3-methoxyanilino derivative enables investigation of a unique CDK4-active cytotoxic phenotype that is not accessible with the more potent but CDK4-inactive 4a analog or the weakly cytotoxic 4-methoxy regioisomer 4h.
- [1] Ryu CK, Kang HY, Yi YJ, Lee CO. Cytotoxic activities of 6-arylamino-7-halo-5,8-quinolinediones against human tumor cell lines. Arch Pharm Res. 2000 Feb;23(1):42-45. doi:10.1007/BF02976464. PMID:10728655. View Source
